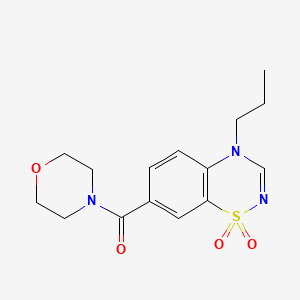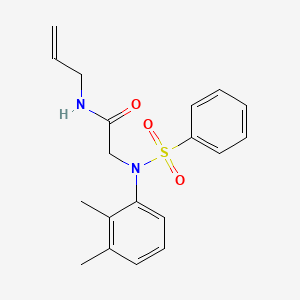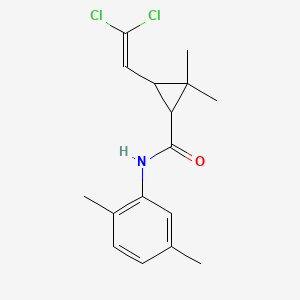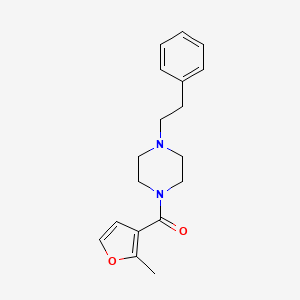
7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as GSK-3β inhibitor VIII, is a chemical compound that has garnered significant attention in the scientific community for its potential therapeutic applications.
作用机制
The mechanism of action of 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the inhibition of this compoundβ, which is a key regulator of the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compoundβ, this compound can modulate the activity of the Wnt/β-catenin signaling pathway, which has been implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, neuroprotection, and anti-inflammatory effects. This compound has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, it has been shown to protect against neuronal damage induced by oxidative stress and neuroinflammation.
实验室实验的优点和局限性
One of the major advantages of using 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its specificity for this compoundβ. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of this compoundβ in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide. One potential direction is the development of more potent and selective this compoundβ inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound. Finally, the therapeutic potential of this compound in the treatment of various neurological disorders warrants further investigation.
合成方法
The synthesis of 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves a series of chemical reactions, including the condensation of 2-propyl-4-chloro-1,2,5,6-tetrahydrobenzo[d]imidazole with morpholine-4-carbonyl chloride, followed by the reaction of the resulting compound with thionyl chloride and sodium azide. The final product is obtained through the reaction of the intermediate compound with hydrogen peroxide and acetic acid.
科学研究应用
7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, bipolar disorder, and schizophrenia. This compound has been shown to inhibit glycogen synthase kinase-3β (this compoundβ), an enzyme that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-2-5-18-11-16-23(20,21)14-10-12(3-4-13(14)18)15(19)17-6-8-22-9-7-17/h3-4,10-11H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJYEBAERTZVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)



![1-(4-bromophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4898104.png)
![1-(1-adamantyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4898111.png)
![3,6-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898122.png)
![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4898129.png)
![3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B4898134.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4898142.png)
![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)
![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)